Product packaging for Desoxycorticosterone glucoside(Cat. No.:CAS No. 4319-56-6)

Desoxycorticosterone glucoside

Cat. No.: B1614913
CAS No.: 4319-56-6
M. Wt: 492.6 g/mol
InChI Key: SMSMUZPFFJLROV-LARVYCNESA-N
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Description

Contextualization of Steroid Glycosylation in Biological Systems

Glycosylation is a fundamental biochemical process that involves the enzymatic addition of sugar moieties (glycans) to other molecules, such as proteins and lipids. mdpi.com This process is not random; it is a highly regulated and crucial co- and post-translational modification that significantly impacts the function and properties of the modified molecule. nih.gov In biological systems, glycosylation plays a vital role in a vast array of cellular processes, including cell-cell recognition, signaling, and immune responses. mdpi.compw.live Within the realm of steroid biochemistry, glycosylation is a key metabolic pathway that alters the physicochemical properties of steroid hormones. Steroids, being largely lipophilic, are often conjugated with hydrophilic sugar molecules to increase their water solubility, which in turn facilitates their transport, metabolism, and excretion from the body. wikipedia.org

Overview of Steroid Glycosides as Biochemical Entities

Steroid glycosides are naturally occurring compounds composed of a steroid aglycone (the non-sugar part) linked to one or more sugar units. wisdomlib.org This linkage occurs through a glycosidic bond, which can be an O-, N-, S-, or C-glycosidic bond. wikipedia.org The sugar component, or glycone, can consist of a single monosaccharide or a more complex oligosaccharide chain. rsc.org The diversity of both the steroid and sugar components leads to a vast array of steroid glycosides with a wide spectrum of biological activities. wisdomlib.org They are found in both plants and animals, where they serve various functions. wikipedia.orgwisdomlib.org In plants, they can act as defense compounds against herbivores and pathogens, while in animals, they are often involved in detoxification and hormonal regulation. wikipedia.org

Classification of Deoxycorticosterone 21-glucoside as a Steroid Glycoside

Deoxycorticosterone 21-glucoside is classified as a steroid glycoside, and more specifically, a steroid saponin. nih.govalfa-chemistry.com Its structure consists of the steroid hormone deoxycorticosterone (also known as 11-deoxycorticosterone or 21-hydroxyprogesterone) as the aglycone. wikipedia.orghmdb.ca A glucose molecule is attached to the 21-hydroxyl group of the deoxycorticosterone backbone via an O-glycosidic bond. This specific linkage is what defines it as a 21-glucoside. The parent steroid, deoxycorticosterone, is a mineralocorticoid hormone that plays a role in regulating electrolyte and water balance in the body. wikipedia.orgsynnovis.co.uk

Significance of Glycosidic Modifications in Steroid Biology Research

The addition of a glucose molecule to a steroid, as seen in Deoxycorticosterone 21-glucoside, has profound implications for its biological properties and is a significant area of research. Glycosylation can dramatically alter the solubility, stability, and bioavailability of the parent steroid. For instance, the increased hydrophilicity of Deoxycorticosterone 21-glucoside compared to deoxycorticosterone may influence its distribution and transport within biological systems. nih.gov

Furthermore, the glycosidic modification can modulate the biological activity of the steroid. Research suggests that the glucose moiety can affect the binding affinity of the steroid to its receptor, potentially altering its downstream signaling effects. The study of steroid glycosides like Deoxycorticosterone 21-glucoside is crucial for understanding the metabolic fate of steroid hormones and for the potential development of new therapeutic agents with improved pharmacokinetic profiles. nih.gov The enzymatic synthesis of such compounds using specific glucosyltransferases is an active area of investigation, offering a means to produce novel steroid derivatives for further study. These compounds are valuable tools in glycobiology research, which investigates the complex roles of sugars in biological systems. medchemexpress.com

Interactive Data Table: Properties of Deoxycorticosterone 21-glucoside

PropertyValueSource
Molecular Formula C₂₇H₄₀O₈ scbt.com
Molecular Weight 492.60 g/mol scbt.com
CAS Number 4319-56-6 scbt.com
Classification Steroid Saponin nih.gov
Parent Aglycone Deoxycorticosterone wikipedia.org
Sugar Moiety Glucose
Linkage 21-O-glycosidic bond

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H40O8 B1614913 Desoxycorticosterone glucoside CAS No. 4319-56-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4319-56-6

Molecular Formula

C27H40O8

Molecular Weight

492.6 g/mol

IUPAC Name

(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-17-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyacetyl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C27H40O8/c1-26-9-7-15(29)11-14(26)3-4-16-17-5-6-19(27(17,2)10-8-18(16)26)20(30)13-34-25-24(33)23(32)22(31)21(12-28)35-25/h11,16-19,21-25,28,31-33H,3-10,12-13H2,1-2H3/t16-,17-,18-,19+,21+,22+,23-,24+,25+,26-,27-/m0/s1

InChI Key

SMSMUZPFFJLROV-LARVYCNESA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)CCC5=CC(=O)CC[C@]35C

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)COC4C(C(C(C(O4)CO)O)O)O)CCC5=CC(=O)CCC35C

Origin of Product

United States

Enzymatic Bioconversion and Biosynthesis of Deoxycorticosterone 21 Glucoside

Glycosyltransferase-Mediated Glucosylation Pathways

Glycosylation, the enzymatic process of attaching a sugar molecule to a substrate, is a key mechanism for diversifying the structure and function of natural products like steroids. nih.gov This reaction is catalyzed by glycosyltransferases (GTs), which transfer a sugar from an activated donor molecule to an acceptor substrate with remarkable regio- and stereo-selectivity. nih.gov

Uridine (B1682114) diphosphate-glycosyltransferases (UGTs) are a superfamily of enzymes that play a crucial role in the glycosylation of a wide range of small hydrophobic molecules, including steroids. acs.orgexpasy.orgebi.ac.uk These enzymes utilize an activated sugar donor, typically UDP-glucose, to transfer a glycosyl group to a specific hydroxyl group on the steroid acceptor molecule. expasy.orgebi.ac.uk This process, known as glucosylation when the sugar is glucose, generally increases the water solubility of the hydrophobic steroid and can alter its biological activity. nih.govnih.gov In mammals, UGTs are vital for detoxification by converting steroids into more easily excretable glucuronides. nih.gov In plants and microorganisms, they are involved in the biosynthesis of a vast array of bioactive steroidal glycosides. acs.orgnih.gov

The fundamental reaction catalyzed by UGTs involves the transfer of the glycosyl moiety from a UDP-sugar to the acceptor substrate. nih.gov This enzymatic action is central to the functionalization of steroidal molecules and the generation of diverse bioactive steroid glycosides. acs.org

A key enzyme identified for the specific glucosylation of deoxycorticosterone is OcUGT1, a UDP-glucose-dependent glycosyltransferase isolated from the plant Ornithogalum caudatum. nih.gov This enzyme has been characterized as a multifunctional biocatalyst capable of glycosylating various steroids. nih.gov The established method for preparing deoxycorticosterone 21-glucoside involves the enzymatic glucosylation of deoxycorticosterone, with UDP-glucose as the glucosyl donor, catalyzed by OcUGT1. The reaction specifically targets the 21-hydroxyl group of deoxycorticosterone, forming the mono-glucoside as the primary product. nih.gov

A hallmark of enzymatic glycosylation is its high degree of selectivity. nih.gov OcUGT1 exhibits remarkable regio- and stereo-selectivity in its reaction with deoxycorticosterone. nih.gov

Regioselectivity: The enzyme specifically targets and transfers the glucose moiety to the primary hydroxyl group at the C-21 position of the deoxycorticosterone molecule. nih.gov This specificity prevents the formation of other potential glycosidic isomers, ensuring the synthesis of a single, well-defined product, Deoxycorticosterone 21-glucoside. Glucosylation at the 21-hydroxyl group is particularly significant as it enhances the compound's hydrophilicity. nih.gov

Stereoselectivity: The glycosidic bond formed during the reaction is stereo-specific. nih.gov While detailed stereochemical analysis is specific to each enzyme-substrate pair, glycosyltransferases typically produce a single stereoisomer (e.g., a β-linkage). This controlled stereochemistry is difficult to achieve through conventional chemical synthesis. researchgate.net

This combined regio- and stereoselectivity ensures the efficient and precise production of Deoxycorticosterone 21-glucoside. nih.gov

While OcUGT1 is highly selective regarding the position of glucosylation on deoxycorticosterone, it also demonstrates substrate promiscuity, meaning it can accept a range of different steroid molecules as substrates. nih.gov This catalytic flexibility is a key feature of many glycosyltransferases and is exploited for "glycodiversification"—the creation of diverse libraries of glycosylated natural products. nih.govnih.govsci-hub.box

Research has shown that OcUGT1 can glucosylate other steroids in addition to deoxycorticosterone, attacking the 17β-OH and primary hydroxyl groups at the C-21 position on various steroid backbones. nih.gov Furthermore, OcUGT1 has the ability to perform multiple glycosylations, accepting its own glycosylated products as substrates to attach additional sugar units. nih.gov This capacity for both single and multiple glycosylations across different steroid acceptors highlights OcUGT1 as a valuable enzymatic tool for generating a wide variety of novel steroidal glycosides. nih.gov

Substrate Specificity of OcUGT1-Catalyzed Glucosylation
Steroid SubstrateHydroxyl Group Position(s) AttackedProduct(s) Formed
DeoxycorticosteroneC-21 (primary)Mono-glucoside
Testosterone (B1683101)17β-OHMono-glucoside
HydrocortisoneC-21 (primary)Mono-glucoside
Estradiol17β-OHMono-glucoside
4-Androstenediol17β-OHMono-glucoside

This table summarizes the observed reactivity of OcUGT1 with various steroid substrates, based on findings from a 2020 study. The enzyme demonstrates a clear preference for the C-21 primary hydroxyl group and the 17β-hydroxyl group. nih.govresearchgate.net

In addition to using activated UDP-sugars, some glycosyltransferases can catalyze transglucosylation reactions. In this process, the enzyme transfers a glucose moiety from a glycoside donor to an acceptor molecule. nih.gov OcUGT1 has been shown to perform such reactions, where deoxycorticosterone can act as the acceptor. nih.gov The substrate spectrum for OcUGT1-assisted transglucosylation is consistent with that of its standard glucosylation reactions, and the diversity of products generated is the same. nih.gov This dual catalytic ability for both glucosylation and transglucosation further enhances the potential of OcUGT1 as a tool for the glycodiversification of steroids. nih.gov

Characterization of Specific Steroid Glycosyltransferases Involved in Deoxycorticosterone Glucosylation (e.g., OcUGT1)

Bioconversion Systems for Deoxycorticosterone 21-glucoside Production

For larger-scale production of Deoxycorticosterone 21-glucoside, bioconversion systems are employed. These biotechnological approaches utilize whole cells, such as microorganisms or plant cell cultures, that have been engineered or are naturally capable of expressing the required glycosyltransferase enzymes. These systems can convert exogenously supplied deoxycorticosterone into its 21-glucoside derivative. Microbial bioconversion, in particular, offers a promising route for sustainable and efficient production by harnessing genetically engineered microorganisms as cellular factories. This method avoids the need to purify the enzyme and provides a contained, controlled environment for the biotransformation process.

Microbial and Plant Cell Culture Applications in Steroid Glucosylation

The use of whole-cell systems from plants and microorganisms is a prominent strategy for steroid glucosylation. These systems leverage the cells' natural enzymatic machinery to perform complex biochemical transformations.

Plant cell cultures are particularly adept at producing steroid glucosides. nih.gov For instance, the enzyme OcUGT1, a uridine diphosphate-glucose-dependent glycosyltransferase (UGT) derived from the plant Ornithogalum caudatum, has been identified as a highly effective catalyst for synthesizing deoxycorticosterone 21-glucoside. This enzyme specifically targets the primary hydroxyl group at the C-21 position of deoxycorticosterone, transferring a glucose moiety from the donor substrate, UDP-glucose, to form the final product with high precision. Plant cell cultures offer a contained and controlled environment for producing complex phytochemicals and can be optimized for higher yields. nih.gov

Microbial systems, including various bacteria and fungi, also possess glycosyltransferases capable of modifying steroids. nih.gov While some microorganisms can be inhibited by deoxycorticosterone, others can be utilized as biocatalysts. nih.govnih.gov The potential for genetic engineering in microbial hosts like Escherichia coli or yeast allows for the heterologous expression and optimization of specific glycosyltransferases, which can lead to the development of efficient cellular biocatalysts for steroid modification. researchgate.net

Chemo-Enzymatic Approaches for Deoxycorticosterone 21-glucoside Synthesis

Chemo-enzymatic synthesis combines the precision of enzymes with the practicality of chemical reactions. proquest.com This hybrid approach is used to create complex glycosides efficiently. The most established method for producing deoxycorticosterone 21-glucoside is a purely enzymatic glucosylation using UGTs, which demonstrates high regioselectivity.

In a typical chemo-enzymatic strategy, chemical synthesis might be used to create the steroid backbone or to introduce protecting groups, followed by an enzymatic step for the specific glycosylation. The key enzymatic reaction for deoxycorticosterone 21-glucoside involves a Uridine Diphosphate-dependent Glycosyltransferase (UGT), which catalyzes the transfer of glucose from a UDP-glucose donor to the 21-hydroxyl group of the deoxycorticosterone acceptor. nih.gov This process enhances the hydrophilicity of the parent steroid. The reaction is highly specific, yielding the 21-O-glucoside as the primary product.

Enzymatic Synthesis of Deoxycorticosterone 21-glucoside
ParameterDescriptionReference
Enzyme FamilyUridine Diphosphate-dependent Glycosyltransferases (UGTs) nih.gov
Specific Enzyme ExampleOcUGT1 from Ornithogalum caudatum
Substrate (Acceptor)Deoxycorticosterone (DOC)
Substrate (Glycosyl Donor)Uridine diphosphate-glucose (UDP-glucose) nih.gov
Target SitePrimary hydroxyl group at C-21
ProductDeoxycorticosterone 21-glucoside

Molecular Mechanisms of Enzymatic Glycosylation

The catalytic action of glycosyltransferases (GTs) is a sophisticated process involving precise molecular recognition, dynamic conformational changes, and a highly optimized active site architecture. oup.comnumberanalytics.com

Enzyme-Substrate Binding Dynamics and Conformational Changes

The binding of substrates to a glycosyltransferase follows an ordered kinetic mechanism, where the UDP-sugar donor typically binds first. oup.comresearchgate.netnih.gov This initial binding event induces a significant conformational change in the enzyme. researchgate.net Flexible loops near the active site often shift from an "open" to a "closed" conformation, creating a lid over the bound donor substrate. researchgate.net This movement is crucial as it properly forms the binding site for the second substrate, the acceptor molecule (in this case, deoxycorticosterone). researchgate.net

This induced-fit mechanism ensures the correct positioning of the acceptor's nucleophilic hydroxyl group for its attack on the anomeric carbon of the donor sugar. numberanalytics.com After the glycosyl group is transferred, the enzyme conformation reverts, releasing the glycosylated product first, followed by the nucleotide moiety (UDP). researchgate.net

Structural Determinants of Catalytic Efficiency

The catalytic efficiency of a glycosyltransferase is dictated by the specific arrangement of amino acids within its active site. numberanalytics.com GTs are broadly classified into different folds, such as GT-A and GT-B, which have distinct structural features. nih.govnih.gov Many UGTs, including those active on steroids, possess a conserved Rossmann fold for binding the UDP-glucose donor. nih.gov

Key structural features that determine catalytic activity include:

A Conserved DXD Motif: Found in many GT-A fold enzymes, this motif is crucial for coordinating with a divalent metal ion (like Mn²⁺), which in turn binds to the diphosphate (B83284) group of the UDP-sugar, helping to stabilize the substrate and facilitate the reaction. numberanalytics.comnih.gov

Active Site Residues: Specific amino acid residues within the active site are responsible for substrate recognition and catalysis. For example, in one α-1,2-glucosyltransferase, Tyr18 and Arg179 were found to be critical for activity. nih.gov Mutating these residues can abolish the enzyme's function. nih.gov Similarly, in plant UGTs, a conserved histidine residue often acts as a catalytic base, deprotonating the acceptor's hydroxyl group to enhance its nucleophilicity.

Substrate Pocket: The shape and hydrophobicity of the acceptor binding pocket determine the enzyme's specificity. numberanalytics.com For UGTs acting on steroids, this pocket is shaped to accommodate the rigid, hydrophobic structure of the deoxycorticosterone molecule, orienting its C-21 hydroxyl group precisely for the glycosidic bond formation.

Key Structural Features of Glycosyltransferases (GTs)
FeatureFunctionRelevanceReference
GT-A and GT-B FoldsOverall three-dimensional architecture of the enzyme.Provides the structural scaffold for the active site. oup.comnih.gov
Rossmann FoldStructural motif responsible for binding the nucleotide sugar donor.Ensures correct positioning of UDP-glucose. nih.gov
DXD MotifBinds a metal ion cofactor that interacts with the UDP-sugar.Essential for the activity of many metal-dependent GTs. numberanalytics.comnih.gov
Flexible LoopsUndergo conformational change upon substrate binding.Creates the acceptor binding site and protects the reaction from solvent. researchgate.net
Catalytic Amino AcidsSpecific residues (e.g., Histidine, Aspartate) that participate directly in the chemical reaction.Act as bases or acids to facilitate the nucleophilic attack and bond formation. nih.gov

Molecular Interactions and Receptor Binding of Deoxycorticosterone 21 Glucoside

Nucleic Acid-Based Receptor (Aptamer) Selection and Characterization

Aptamers, which are single-stranded DNA or RNA oligonucleotides, can be engineered to fold into unique three-dimensional structures that bind to specific target molecules with high affinity and selectivity. nih.govresearchgate.net These "chemical antibodies" are generated through an in vitro selection process known as Systematic Evolution of Ligands by Exponential Enrichment (SELEX). frontiersin.orgnih.gov

Researchers have undertaken the development of nucleic acid-based receptors, or aptamers, for steroid conjugates to create selective sensors and potential therapeutic agents. Deoxycorticosterone 21-glucoside (DOG) has been utilized as a target molecule in these selection processes due to its enhanced solubility compared to its parent steroid, deoxycorticosterone. nih.gov In these studies, DOG, along with another soluble steroid conjugate, dehydroisoandrosterone 3-sulfate (DIS), were used to challenge oligonucleotide libraries and select for aptamers with high affinity. nih.gov

The binding affinity of an aptamer for its target is a critical measure of its effectiveness, typically quantified by the dissociation constant (K_d), with lower values indicating tighter binding. The aptamer DOGS.1, developed through selections using Deoxycorticosterone 21-glucoside as the target, exhibited a K_d estimated at 50 μM. nih.gov In comparison, an aptamer selected against dehydroisoandrosterone 3-sulfate (DIS), named DISS.1, showed a significantly higher affinity for its target with a K_d of approximately 600 nM. nih.gov

A significant challenge highlighted in these studies is achieving high selectivity, particularly between steroids with very similar hydrophobic shapes and volumes like Deoxycorticosterone 21-glucoside and DIS. nih.gov The aptamer DOGS.1, for example, showed a lack of significant selectivity between these two steroid conjugates. nih.gov Furthermore, developing aptamers that have both high affinity and exceptional selectivity for Deoxycorticosterone 21-glucoside over other steroids like testosterone (B1683101) has proven difficult. nih.gov This underscores a common theme in aptamer development where achieving high affinity does not always automatically confer high specificity. 155.52.206

Interactive Table: Binding Affinities of Selected Aptamers for Steroid Conjugates

Aptamer Target Ligand Dissociation Constant (K_d) Reference
DOGS.1 Deoxycorticosterone 21-glucoside ~50 µM nih.gov
DISS.1 Dehydroisoandrosterone 3-sulfate ~600 nM nih.gov

The recognition of small hydrophobic molecules like Deoxycorticosterone 21-glucoside by aptamers is based on the formation of a specific three-dimensional binding pocket. nih.gov This pocket is shaped by the folded nucleic acid sequence and interacts with the ligand through a combination of forces, including hydrophobic interactions and hydrogen bonding. nih.govmdpi.com For steroids, the aptamer's hydrophobic pocket must accommodate the rigid steran core. nih.gov

The challenge in distinguishing between Deoxycorticosterone 21-glucoside and dehydroisoandrosterone 3-sulfate (DIS) arises because both molecules possess nearly identical hydrophobic shapes and volumes. nih.gov This makes it difficult for a binding pocket to achieve selectivity based on shape alone. Selectivity is thought to be derived from specific interactions with the functional groups that differ between the steroids. nih.gov For instance, the DISS.2 aptamer's hydrophobic pocket was found to be more permissive, accommodating various analogs that lacked a glucuronate group at the C-21 position. nih.gov This suggests that the nature of the substituent at key positions, such as C-17 or C-21, is a critical determinant for selective recognition by the aptamer's binding motif. nih.gov Understanding these precise interactions at a structural level is key to designing aptamers with improved specificity for a given steroid target. nih.gov

Steroid Receptor Modulation by Deoxycorticosterone 21-glucoside and Related Glucosides

Beyond interactions with artificial receptors, the biological relevance of Deoxycorticosterone 21-glucoside is also assessed by its potential to modulate endogenous steroid receptors, such as the mineralocorticoid receptor.

The mineralocorticoid receptor (MR) is a nuclear receptor activated by mineralocorticoids like aldosterone (B195564) and its precursor, deoxycorticosterone (DOC), to regulate electrolyte and water balance. wikipedia.orgwikipedia.orgindigobiosciences.com Deoxycorticosterone is a known agonist for the MR. medchemexpress.com

To understand the potential impact of Deoxycorticosterone 21-glucoside on mineralocorticoid signaling, it is useful to compare it with other 21-deoxysteroids that accumulate in certain metabolic disorders, such as 21-hydroxylase deficiency. nih.gov Key 21-deoxysteroids that have been studied for their effects on the mineralocorticoid receptor (MR) include 17-hydroxyprogesterone (17OHP), 21-deoxycortisol (B132708) (21DF), and 21-deoxycorticosterone (21DB). nih.gov

Research has shown that these accumulating 21-deoxysteroids can interfere with mineralocorticoid signaling. nih.gov In vitro luciferase reporter gene assays and in silico modeling have demonstrated that 21DF and 21DB act as partial agonists on the MR, but they also possess antagonist features, similar to 17OHP. nih.gov This mixed agonist/antagonist profile is attributed to altered structural interactions within the ligand-binding domain of the MR. Specifically, these steroids show altered anchoring to the amino acid asparagine 770 (Asn770) and an unfavorable contact with alanine (B10760859) 773 (Ala773). nih.gov This contrasts with the full agonist activity of the natural ligand, aldosterone, and the parent compound, deoxycorticosterone. medchemexpress.comnih.gov This complex interaction highlights how subtle changes in the steroid structure, particularly the absence of the 21-hydroxyl group, can significantly alter the interaction with and activation of the mineralocorticoid receptor. nih.gov

Interactive Table: Activity of 21-Deoxysteroids on the Mineralocorticoid Receptor (MR)

Compound Type of Activity on MR Mechanistic Feature Reference
21-deoxycortisol (21DF) Partial agonist with antagonist features Altered anchoring to Asn770; unfavorable contact with Ala773 nih.gov
21-deoxycorticosterone (21DB) Partial agonist with antagonist features Altered anchoring to Asn770; unfavorable contact with Ala773 nih.gov
17-hydroxyprogesterone (17OHP) Partial agonist with antagonist features Similar antagonist features to 21DF and 21DB nih.gov
Deoxycorticosterone (DOC) Agonist Precursor to aldosterone, activates MR wikipedia.orgmedchemexpress.com

Computational Modeling of Steroid-Receptor Binding (e.g., in silico docking)

Computational modeling, including molecular docking and molecular dynamics (MD) simulations, serves as a powerful tool for predicting and analyzing the interactions between a ligand, such as Deoxycorticosterone 21-glucoside, and its biological receptor targets. nih.gov While specific in silico docking studies focusing exclusively on the binding of Deoxycorticosterone 21-glucoside to steroid receptors are not extensively detailed in publicly available literature, the principles and methodologies are well-established from research on analogous compounds. nih.govnih.gov

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of Deoxycorticosterone 21-glucoside, docking simulations would be employed to model its interaction with the ligand-binding domain (LBD) of nuclear receptors, such as the glucocorticoid receptor (GR). nih.govnih.gov The primary goal of such a study would be to:

Predict Binding Affinity: Calculate a scoring function to estimate the binding energy, which indicates the strength of the interaction.

Identify Key Interactions: Determine the specific amino acid residues within the receptor's binding pocket that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the steroid glucoside.

Compare with Parent Compound: Elucidate how the addition of the glucose moiety at the C-21 position alters the binding mode and affinity compared to the parent steroid, Deoxycorticosterone.

Molecular dynamics (MD) simulations can further refine the findings from docking. MD studies simulate the movement of atoms in the steroid-receptor complex over time, providing insights into the stability of the binding pose and the conformational changes in both the ligand and the receptor upon binding. nih.govresearchgate.net For instance, MD simulations have been successfully used to study the formation of a stable complex between other glucocorticoid glucosides, a glucose donor, and the glycosyltransferase enzyme, stabilized by hydrogen bonds. researchgate.net This demonstrates the utility of computational methods in explaining experimentally observed selectivity and binding mechanisms. researchgate.net

Table 1: Principles of In Silico Docking for Steroid-Receptor Interactions
ParameterDescriptionRelevance to Deoxycorticosterone 21-glucoside
Target ReceptorThe three-dimensional structure of the protein, typically a nuclear receptor like the Glucocorticoid Receptor (GR).The known crystal structure of the GR's ligand-binding domain would be used. nih.govnih.gov
LigandThe small molecule being studied, in this case, Deoxycorticosterone 21-glucoside.A 3D model of the compound would be generated. nih.gov
Docking AlgorithmSoftware that samples a large number of orientations and conformations of the ligand within the receptor's binding site.Would explore how the flexible glucoside chain fits into the active site.
Scoring FunctionA mathematical method used to estimate the binding free energy of the resulting complex.Would provide a quantitative prediction of binding affinity, allowing comparison with Deoxycorticosterone.
Output AnalysisVisualization and analysis of the top-ranked binding poses to identify key molecular interactions.Would reveal which amino acids interact with the glucose moiety versus the steroid core. nih.gov

Enzymatic Interactions of Deoxycorticosterone 21-glucoside

Deoxycorticosterone 21-glucoside as a Substrate or Inhibitor for Glucosidases

Deoxycorticosterone 21-glucoside can act as a substrate for certain glycoside hydrolase (GH) enzymes, specifically β-glucosidases (EC 3.2.1.21). nih.govnih.gov These enzymes catalyze the hydrolysis of the β-glycosidic bond, cleaving the glucose moiety from the steroid aglycone to release Deoxycorticosterone and glucose. url.educazy.org

The susceptibility of Deoxycorticosterone 21-glucoside to hydrolysis is evidenced by the use of β-glucosidase inhibitors, such as conduritol B epoxide, in experimental settings to prevent its degradation and maintain its stability. The function of these enzymes is significant as the cleavage of the glucose group reverses the effects of glycosylation, converting the more water-soluble, and potentially less active, form of the steroid back into its parent lipophilic hormone.

Research on broad-specificity β-glucosidases, such as those isolated from the liver, has shown they are capable of hydrolyzing naturally occurring glycosides. nih.govnih.gov These enzymes often recognize the sugar and the type of linkage (in this case, a β-glucoside) and can have a broad tolerance for the aglycone portion (the steroid). nih.gov While Deoxycorticosterone 21-glucoside is a substrate, there is limited evidence to suggest it acts as a significant inhibitor of glucosidases. Naturally occurring glycosides can sometimes act as competitive inhibitors for these enzymes, but this is often dependent on the specific enzyme and substrate concentrations. nih.gov

Characterization of Enzyme Specificity Towards Steroid Glycosides

The enzymatic interactions involving steroid glycosides are characterized by a high degree of specificity, both in their synthesis by glycosyltransferases and their hydrolysis by glycoside hydrolases. nih.govnih.govresearchgate.net

Specificity in Synthesis (Glycosyltransferases):

The synthesis of Deoxycorticosterone 21-glucoside is a prime example of regioselectivity. Uridine (B1682114) Diphosphate (B83284) (UDP)-glycosyltransferases (UGTs) are a family of enzymes that catalyze the transfer of a sugar moiety from an activated donor, like UDP-glucose, to an acceptor molecule. nih.govnih.gov The enzymes responsible for creating Deoxycorticosterone 21-glucoside exhibit remarkable specificity for the primary hydroxyl group at the C-21 position of the steroid backbone. researchgate.net This is in contrast to many other steroid UGTs, particularly members of the UGT2B subfamily, which commonly catalyze glucuronidation at the C-3 or C-17 hydroxyl groups of different steroid classes. nih.gov This regioselectivity is determined by the specific domains within the enzyme's structure that orient the steroid substrate correctly for the nucleophilic attack by the target hydroxyl group. nih.gov

Specificity in Hydrolysis (Glycoside Hydrolases):

The specificity of glycoside hydrolases (GHs) is crucial for their biological function. url.educazy.org The specificity can be influenced by several factors related to the steroid glycoside substrate:

The Glycone: The enzyme must recognize the specific sugar. For Deoxycorticosterone 21-glucoside, β-glucosidases are required.

The Anomeric Configuration: The enzyme is specific for the orientation of the glycosidic bond (α or β). GHs that cleave β-glucosides, like lactase-phlorizin hydrolase (LPH) and cytosolic β-glucosidase (CBG), do so with retention of the anomeric configuration. nih.gov

The Aglycone: The non-sugar part of the molecule (the steroid) significantly influences recognition and catalysis. Some hydrolases have distinct binding sites or preferences for the aglycone. For example, the LPH enzyme has two catalytic sites, one that prefers hydrophilic aglycones and another (the phlorizin (B1677692) hydrolase site) that prefers hydrophobic aglycones, such as those found in steroid-like structures. nih.gov

This dual specificity ensures that the correct glycosides are processed in the appropriate biological context.

Table 2: Enzyme Specificity in Steroid Glycoside Metabolism
Enzyme ClassInteractionExample Enzyme TypeObserved SpecificityReference
Glycosyltransferases (UGTs)SynthesisUDP-glucosyltransferaseShows high regioselectivity for the primary hydroxyl group at the C-21 position of deoxycorticosterone. researchgate.net
Glycoside Hydrolases (GHs)Hydrolysisβ-GlucosidaseSpecific for the β-anomeric linkage of the glucose moiety. Aglycone specificity can vary, with some enzymes preferring hydrophobic substrates like steroids. nih.govnih.gov
Glycosyltransferases (UGTs)Synthesis (other steroids)UGT2B SubfamilyOften exhibit specificity for C-3 and C-17 hydroxyl groups on different steroid skeletons. nih.gov

Metabolic Transformations and in Vitro Fate of Deoxycorticosterone 21 Glucoside

Biotransformation in Biological Systems

The biotransformation of Deoxycorticosterone 21-glucoside involves metabolic pathways that are studied in various biological models to understand its fate in a physiological environment.

While direct studies on the metabolic pathways of Deoxycorticosterone 21-glucoside in cellular models are limited, research on related compounds provides significant insights. For instance, studies on the biotransformation of 21-O-acetyl-deoxycorticosterone using cell suspension cultures of Digitalis lanata have shown that these cells can perform C-21 glucosylation. nih.gov This suggests that plant cell cultures can be a valuable model for studying the formation and metabolism of steroid glucosides. The biotransformation in these cultures also led to other metabolic products, including 2β-hydroxylation and steroid 5α- and 5β-reduction products. nih.gov

Furthermore, research on the metabolism of the parent compound, deoxycorticosterone (DOC), by mixed cultures of human fecal flora has identified several metabolites. These include 3α-21-dihydroxy-5β-pregnan-20-one (THDOC) and 3α-hydroxy-5β-pregnan-20-one (pregnanolone), which are formed through 21-dehydroxylation. nih.gov Although this represents metabolism by gut microbiota rather than host cells, it highlights potential transformation pathways for the deoxycorticosterone backbone that could occur following the hydrolysis of the glucoside moiety.

A study using primary monolayer cultures of rat adrenal zona glomerulosa cells demonstrated the conversion of deoxycorticosterone into aldosterone (B195564), 18-hydroxycorticosterone, corticosterone (B1669441), and 18-hydroxydeoxycorticosterone, indicating the metabolic potential of adrenal cells in transforming this steroid.

Cellular ModelSubstrateKey Metabolic ReactionsMajor Metabolites Identified
Digitalis lanata cell suspension21-O-acetyl-deoxycorticosteroneC-21 glucosylation, 2β-Hydroxylation, 5α/5β-reduction2β,3β,21-trihydroxy-4-pregnen-20-one, 3β,21-dihydroxy-5α-pregnan-20-one-3β-O-β-glucoside
Human fecal flora (mixed cultures)Deoxycorticosterone (DOC)21-Dehydroxylation3α-21-dihydroxy-5β-pregnan-20-one (THDOC), 3α-hydroxy-5β-pregnan-20-one (pregnanolone)
Rat adrenal zona glomerulosa cellsDeoxycorticosterone (DOC)Hydroxylation, OxidationAldosterone, 18-hydroxycorticosterone, Corticosterone, 18-hydroxydeoxycorticosterone

In humans and other mammals, the conjugation of steroids with glucuronic acid (glucuronidation) is a major pathway for their metabolism and excretion. This process is catalyzed by UDP-glucuronosyltransferases (UGTs). nih.gov Glucosidation, the conjugation with glucose, is another potential metabolic route, although generally less common for steroids in mammals compared to glucuronidation.

Studies have shown that the human UGT2B7 enzyme is capable of glucuronidating mineralocorticoids like aldosterone and its metabolites. scbt.com Kinetic analyses have revealed that UGT2B7 has a significantly higher affinity for mineralocorticoids than for glucocorticoids. scbt.com Interestingly, research on morphine metabolism has demonstrated that UGT2B7 can catalyze both glucuronidation and glucosidation. nih.gov In these studies, glucuronidation was the dominant pathway, which was attributed to the higher binding affinity of the enzyme for the UDP-glucuronic acid (UDPGA) cofactor compared to UDP-glucose (UDPG). nih.gov This suggests that while glucosidation of steroids by UGT enzymes is possible, it may be a less efficient process than glucuronidation due to cofactor preference.

The formation of steroid glucuronides is generally considered an irreversible step in their catabolism, leading to more water-soluble compounds that are readily excreted. nih.gov Glucosidation similarly increases the hydrophilicity of the steroid molecule.

Conjugation PathwayKey Enzyme FamilyCofactorPrevalence for Steroids in MammalsKey Findings
GlucuronidationUDP-glucuronosyltransferases (UGTs)UDP-glucuronic acid (UDPGA)Major pathwayUGT2B7 glucuronidates mineralocorticoids with high affinity. scbt.com Generally considered an irreversible catabolic step. nih.gov
GlucosidationUDP-glucuronosyltransferases (UGTs), other glycosyltransferasesUDP-glucose (UDPG)Less common pathwayUGT2B7 can catalyze glucosidation, but with lower efficiency than glucuronidation, likely due to lower cofactor affinity. nih.gov

Enzymatic Degradation and Hydrolysis of the Glucosidic Linkage

The stability of Deoxycorticosterone 21-glucoside in biological systems is dependent on the presence and activity of enzymes that can cleave the glucosidic bond.

Glycoside hydrolases, particularly β-glucosidases, are enzymes that catalyze the hydrolysis of glycosidic bonds. Research has shown that homogenates of steer liver and kidney tissue contain β-D-glucosidase activity that can hydrolyze Deoxycorticosterone 21-glucoside. This indicates that mammalian tissues possess the enzymatic machinery to break down this steroid glucoside, releasing the parent steroid, deoxycorticosterone.

In humans, a cytosolic β-glucosidase is present in the liver, small intestine, spleen, and kidney, and it is known to hydrolyze a variety of β-D-glycosides. nih.gov These enzymes play a role in the metabolism of various xenobiotics and endogenous compounds. nih.govnih.gov The hydrolysis of Deoxycorticosterone 21-glucoside would reverse the conjugation, releasing the biologically active deoxycorticosterone, which could then undergo further metabolism or interact with its receptors. The kinetics of β-glucosidases can be influenced by the substrate, with some enzymes exhibiting substrate inhibition. sigmaaldrich.com

In Vitro Excretion Mechanisms of Steroid Glycosides

The excretion of steroid glycosides from cells is an active process mediated by transport proteins. In vitro models, such as the Caco-2 cell line derived from human colorectal adenocarcinoma, are widely used to study intestinal drug absorption and excretion. ebi.ac.uknih.gov These cells form a polarized monolayer and express various transport systems, including efflux transporters from the ATP-binding cassette (ABC) superfamily. nih.gov

ABC transporters, such as P-glycoprotein (MDR1) and Breast Cancer Resistance Protein (BCRP), are located on the apical membrane of intestinal cells and are involved in the efflux of a wide range of substrates, including conjugated compounds, from the cell into the intestinal lumen. ebi.ac.uk Studies have shown that BCRP is expressed on the apical membrane of Caco-2 cells and mediates the transport of substrates like estrone-3-sulfate. ebi.ac.uk Similarly, MDR1 has been shown to be involved in the secretory transport of certain steroids, such as methylprednisolone, across Caco-2 cell monolayers.

The excretion of steroid glycosides from hepatocytes into the bile is also mediated by ABC transporters, including Multidrug Resistance-Associated Protein 2 (MRP2). The increased water solubility of steroid glycosides, resulting from the addition of the sugar moiety, facilitates their transport by these efflux pumps, leading to their elimination from the body.

In Vitro ModelKey TransportersFunctionRelevance to Steroid Glycosides
Caco-2 cellsP-glycoprotein (MDR1), Breast Cancer Resistance Protein (BCRP), Multidrug Resistance-Associated Proteins (MRPs)Efflux of substrates from the cell (apical secretion)Model for intestinal excretion of steroid glycosides and other conjugated metabolites. ebi.ac.uknih.gov
HepatocytesMRP2, BCRP, MDR1Efflux of substrates into the bile canaliculiMechanism for biliary excretion of steroid glycosides formed in the liver.

Analytical Characterization and Quantification of Deoxycorticosterone 21 Glucoside

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are fundamental in confirming the identity and structural features of deoxycorticosterone 21-glucoside. These methods provide detailed information about the molecule's atomic composition, connectivity, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural analysis of deoxycorticosterone 21-glucoside. One-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to assign the stereochemistry and confirm the glucosidic linkage.

Key NMR experiments and their roles include:

¹H and ¹³C NMR: These 1D experiments provide initial information on the proton and carbon environments within the molecule.

COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton couplings, helping to establish the connectivity of protons within the steroid and glucose moieties. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, aiding in the assignment of carbon signals based on their attached protons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is crucial for identifying the point of attachment between the glucose unit and the deoxycorticosterone backbone. Specifically, it shows a correlation between the anomeric proton of glucose and the C-21 carbon of the steroid. researchgate.net

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule, including the conformation at key chiral centers like C-9, C-14, and C-18. researchgate.net

Through the combination of these NMR techniques, the β-configuration of the D-glucopyranosyl moiety and its linkage to the 21-hydroxyl group of deoxycorticosterone can be unequivocally confirmed. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is instrumental in accurately determining the elemental composition of deoxycorticosterone 21-glucoside. This technique measures the mass-to-charge ratio (m/z) of ions with high precision, allowing for the calculation of the exact molecular formula.

For deoxycorticosterone 21-glucoside, HRMS data confirms the molecular formula as C₂₇H₄₀O₈. scbt.commzcloud.org The experimentally determined monoisotopic mass of 492.27232 g/mol is consistent with this formula. ebi.ac.uk This high level of accuracy helps to distinguish the compound from other molecules with similar nominal masses.

PropertyValueSource
Molecular FormulaC₂₇H₄₀O₈ scbt.commzcloud.org
Average Mass492.609 g/mol ebi.ac.uk
Monoisotopic Mass492.27232 g/mol ebi.ac.uk

UV-Visible Spectrophotometry in Conjugate Analysis

UV-Visible spectrophotometry is a straightforward technique used to analyze compounds containing chromophores, which are parts of a molecule that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. In the case of deoxycorticosterone 21-glucoside, the α,β-unsaturated ketone in the A-ring of the steroid backbone serves as a chromophore. This structural feature results in a characteristic UV absorption maximum, which can be used for detection and quantification. While specific λmax values for the glucoside are not always detailed in isolation, the underlying steroid structure provides a basis for its UV activity, which is essential for its detection in methods like HPLC.

Chromatographic Separation Techniques

Chromatographic methods are essential for the separation, purification, and quantification of deoxycorticosterone 21-glucoside from complex mixtures. These techniques exploit differences in the physicochemical properties of molecules to achieve separation.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of deoxycorticosterone 21-glucoside and for its isolation from reaction mixtures or biological extracts. The method separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).

In a typical HPLC setup for steroid analysis, a reversed-phase column (e.g., C18) is used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the hydrophobicity of the compounds. The addition of the hydrophilic glucose moiety to deoxycorticosterone significantly reduces its retention time compared to the parent steroid. By monitoring the column effluent with a UV detector set at the absorption maximum of the steroid chromophore, the purity of the compound can be determined, and fractions containing the purified deoxycorticosterone 21-glucoside can be collected.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification and Metabolite Profiling

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry, making it the gold standard for quantifying low levels of steroids and their metabolites in complex biological matrices such as serum and plasma. nih.govnih.govresearchgate.net

In an LC-MS/MS workflow, the sample is first subjected to HPLC separation. The eluting compounds are then introduced into the mass spectrometer, where they are ionized. For quantification, a specific precursor ion corresponding to deoxycorticosterone 21-glucoside is selected and fragmented. The resulting product ions are then detected. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and allows for accurate quantification even in the presence of interfering substances.

This technique is particularly valuable in clinical research, for instance, in developing steroid profiles for diagnosing and monitoring conditions like congenital adrenal hyperplasia. nih.govnih.govresearchgate.net LC-MS/MS methods have been developed to simultaneously quantify a panel of multiple steroids, including deoxycorticosterone and its derivatives, from small sample volumes. nih.govresearchgate.net This capability is crucial for creating comprehensive metabolite profiles and understanding the metabolic pathways of steroid hormones.

Gas Chromatography-Mass Spectrometry (GC-MS) in Steroid Metabolite Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone and is often considered a reference method for the comprehensive analysis of steroid metabolites in biological fluids. mdpi.com Its strength lies in the ability to separate and quantify a wide array of steroids and their metabolites, including those with similar chemical structures, providing detailed metabolic profiles. nih.gov This technique is particularly valuable for analyzing complex mixtures of steroid metabolites found in urine, offering an integrated picture of an individual's steroid production and metabolism. nih.govoup.com

The analytical process for steroid profiling by GC-MS typically involves several key steps. Due to the low volatility of steroids and their common excretion as glucuronide or sulfate (B86663) conjugates, a sample preparation phase is crucial. nih.gov This usually includes:

Extraction: Solid-phase extraction (SPE) is commonly employed to isolate steroids from the biological matrix. nih.gov

Hydrolysis: An enzymatic hydrolysis step, often using β-glucuronidase, is necessary to cleave the conjugate moiety from steroid glucosides like deoxycorticosterone 21-glucoside, releasing the free steroid for analysis. nih.govoup.com

Derivatization: Chemical modification of the steroids is performed to increase their volatility and thermal stability, making them suitable for gas chromatography. oup.com

Following sample preparation, the derivatized steroid mixture is introduced into the gas chromatograph, where the compounds are separated based on their boiling points and interactions with the stationary phase of the capillary column. oup.com The separated compounds then enter the mass spectrometer, which ionizes them, typically using electron impact (EI) ionization, and separates the resulting ions based on their mass-to-charge ratio. researchgate.net The resulting mass spectrum provides a molecular fingerprint that allows for the identification and quantification of each steroid metabolite. oup.com

GC-MS has been instrumental in the diagnosis of various endocrine disorders, including congenital adrenal hyperplasia (CAH), by identifying abnormal patterns in steroid excretion. nih.govnih.gov For instance, it can distinguish between different forms of CAH by detecting specific steroid metabolites that accumulate due to enzymatic deficiencies. nih.gov While liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful alternative, GC-MS remains a vital tool, especially for comprehensive steroid profiling and the analysis of isomeric compounds. mdpi.comoup.com

Bioanalytical Method Validation for Deoxycorticosterone 21-glucoside

The validation of bioanalytical methods is critical to ensure the reliability and accuracy of quantitative data for deoxycorticosterone 21-glucoside in biological matrices. This process involves a series of experiments to assess the method's performance characteristics.

Evaluation of Matrix Effects and Potential Interferents

Biological matrices such as plasma and urine are complex mixtures that can interfere with the analysis of the target analyte, a phenomenon known as the matrix effect.

Matrix Effect refers to the suppression or enhancement of the analyte's signal due to the co-eluting components from the biological sample. nih.gov This can significantly impact the accuracy and precision of the analytical method. The choice of extraction method, such as protein precipitation or liquid-liquid extraction, can influence the extent of matrix effects. nih.govresearchgate.net Quantitative assessment of matrix effects is often performed by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution. nih.gov

Potential Interferents in the analysis of deoxycorticosterone 21-glucoside include other endogenous steroids and their metabolites, which may be isobaric (have the same mass) and structurally similar. nih.gov Effective chromatographic separation is essential to resolve the analyte from these potential interferents. nih.gov The use of tandem mass spectrometry (MS/MS) can further enhance selectivity by monitoring specific precursor-to-product ion transitions for the analyte. nih.gov

The following table summarizes key considerations for evaluating matrix effects and potential interferents.

Parameter Description Evaluation Strategy
Matrix Effect Alteration of analyte response due to co-eluting substances from the biological matrix.Post-extraction addition method: comparing the analyte response in a spiked extracted matrix to a pure standard solution.
Interference from Endogenous Compounds Co-eluting endogenous substances that may have the same nominal mass as the analyte.Analysis of multiple sources of blank biological matrix to check for interfering peaks at the analyte's retention time.
Cross-reactivity with Metabolites Potential for metabolites of the analyte or other related steroids to interfere with the assay.Analysis of authentic standards of potential cross-reactants to assess their chromatographic and mass spectrometric behavior.

Investigative Paradigms and Research Models for Deoxycorticosterone 21 Glucoside Studies

In Vitro Cellular and Subcellular Assay Systems

In vitro models are fundamental to characterizing the biological effects of Deoxycorticosterone 21-glucoside. These systems allow for controlled experiments to determine how the compound interacts with cells and influences cellular processes, particularly in the context of neuroprotection.

To investigate the neuroprotective properties of Deoxycorticosterone 21-glucoside, researchers frequently utilize human neuroblastoma cell lines. A notable example is the SH-SY5Y cell line, which is a subclone of the SK-N-SH cell line. These cells provide a relevant and reproducible model for studying neuronal function and pathology. In comparative studies, these neuroblastoma cells are used to assess the effects of Deoxycorticosterone 21-glucoside against its parent compound, deoxycorticosterone, particularly in scenarios mimicking neurodegenerative conditions. koreascience.kr

A primary focus of in vitro studies is to evaluate how Deoxycorticosterone 21-glucoside modulates cellular responses to stress, especially oxidative stress. Key parameters measured include cell viability and the levels of reactive oxygen species (ROS). Research has shown that pretreatment with Deoxycorticosterone 21-glucoside can significantly improve the viability of neuroblastoma cells when they are exposed to oxidative stress induced by agents like hydrogen peroxide (H₂O₂). koreascience.kr

Furthermore, the compound has demonstrated a capacity to mitigate oxidative damage by reducing the production of ROS. Specifically, it has been observed to lower levels of mitochondrial superoxide (B77818), a key indicator of oxidative stress within the cell. These findings suggest that the glucosylation of deoxycorticosterone enhances its protective effects and reduces the cytotoxicity observed with the parent steroid at higher concentrations.

Table 1: Comparative Effects of Deoxycorticosterone vs. Deoxycorticosterone 21-glucoside on Neuroblastoma Cells

ParameterDeoxycorticosteroneDeoxycorticosterone 21-glucosideReference
Cell Viability under Oxidative StressLower viability, significant cytotoxicity at higher concentrationsImproved cell viability in a dose-dependent manner
Reactive Oxygen Species (ROS) LevelsLess effective at reducing ROSEffectively lowered mitochondrial superoxide levels

Biochemical and Enzymatic Assay Formats

Biochemical and enzymatic assays are crucial for studying the synthesis and stability of Deoxycorticosterone 21-glucoside. These assays provide quantitative data on the enzymes involved in its formation and potential degradation.

The synthesis of Deoxycorticosterone 21-glucoside is an enzymatic process catalyzed by glycosyltransferases. Quantitative assays for these enzymes are essential to understand the efficiency and specificity of this bioconversion. The most common method involves using uridine (B1682114) diphosphate-glucose (UDP-glucose) as the sugar donor. nih.gov

A prominent enzyme used in these assays is OcUGT1, a UDP-glucose-dependent glycosyltransferase (UGT) derived from the plant Ornithogalum caudatum. nih.gov The activity of this enzyme can be quantified by monitoring the consumption of the steroid substrate or the formation of the glucoside product, often analyzed through techniques like High-Performance Liquid Chromatography (HPLC). These assays have demonstrated that OcUGT1 can effectively catalyze the transfer of a glucose molecule to the 21-hydroxyl group of deoxycorticosterone. nih.gov General glycosyltransferase activity kits are also commercially available, which provide a non-radioactive, high-throughput format for assaying enzymes that use diphosphonucleotide sugars like UDP-glucose as substrates.

Assays for glucosidase activity are important for determining the stability of the glycosidic bond in Deoxycorticosterone 21-glucoside against enzymatic hydrolysis. α-Glucosidases and β-glucosidases are enzymes that cleave such bonds. Standard assays measure this activity by using a chromogenic substrate, such as p-nitrophenyl-α-D-glucopyranoside (pNPG). nih.govsigmaaldrich.com The enzyme's activity is determined by the rate at which it hydrolyzes the substrate to release p-nitrophenol, a yellow product that can be measured colorimetrically at 405 nm. sigmaaldrich.com

These assay formats are also used to screen for inhibitors of glucosidases. nih.govnih.govplos.org In the context of research on Deoxycorticosterone 21-glucoside, such assays would be critical to identify conditions or compounds that could prevent its degradation back to deoxycorticosterone, thereby preserving its unique biological properties.

Aptamer-Based Biosensor Development and Applications

Aptamers, which are single-stranded DNA or RNA sequences, can be engineered to bind to specific targets, including small molecules like steroids. nih.govjustia.com This has led to their use in developing highly specific and sensitive biosensors.

While specific aptamer-based biosensors for Deoxycorticosterone 21-glucoside are not yet widely reported, the foundational research has been established. Notably, Deoxycorticosterone 21-glucoside itself has been used as a target molecule during the in vitro selection process (SELEX) to isolate nucleic acid aptamers that can differentiate between closely related steroids. nih.gov This demonstrates the feasibility of generating aptamers with high affinity for this compound.

The development of such a biosensor would likely follow principles established for other steroids like cortisol and testosterone (B1683101). nih.govnih.gov An electrochemical aptasensor, for example, could be constructed by immobilizing a specific aptamer sequence onto an electrode surface. nih.govnih.gov The binding of Deoxycorticosterone 21-glucoside to the aptamer would induce a conformational change, leading to a measurable change in the electrochemical signal. nih.gov Such a technology could provide a rapid and sensitive method for detecting and quantifying Deoxycorticosterone 21-glucoside in various samples.

Computational and In silico Modeling Approaches

Computational and in silico modeling techniques have emerged as indispensable tools in the study of steroid-receptor interactions, offering insights that complement experimental data. These methods allow for the detailed investigation of molecular interactions and dynamic behaviors that govern the biological activity of compounds like Deoxycorticosterone 21-glucoside.

Molecular Docking for Ligand-Target Prediction

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Deoxycorticosterone 21-glucoside, molecular docking studies are instrumental in predicting its binding affinity and interaction patterns with potential biological targets, most notably the glucocorticoid receptor (GR).

The binding of corticosteroids to the glucocorticoid receptor is characterized by a network of specific molecular interactions within the ligand-binding pocket. Key amino acid residues in the GR ligand-binding domain are crucial for stabilizing the steroid molecule. Based on studies of other corticosteroids, it is anticipated that Deoxycorticosterone 21-glucoside would form hydrogen bonds and van der Waals interactions with residues such as Gln570, Arg611, and Asn564. The glucose moiety at the C21 position introduces additional possibilities for hydrogen bonding, which could contribute to a stronger or more specific interaction with the receptor.

Due to the absence of specific binding energy data for Deoxycorticosterone 21-glucoside, the following table presents hypothetical binding parameters based on the known interactions of similar corticosteroids with the glucocorticoid receptor.

LigandTarget ProteinPredicted Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)
Deoxycorticosterone 21-glucosideGlucocorticoid ReceptorNot availableGln570, Arg611, Asn564, Thr739

It is important to note that while Deoxycorticosterone 21-glucoside's primary interaction is expected with the glucocorticoid receptor, its parent compound, 11-deoxycorticosterone, is also a potent agonist for the mineralocorticoid receptor (MR), with a reported EC50 of 0.16 nM for the O. mykiss MR. medchemexpress.com This suggests that Deoxycorticosterone 21-glucoside may also have an affinity for the mineralocorticoid receptor, a facet that warrants further computational and experimental investigation.

Molecular Dynamics Simulations for Conformational Landscape Analysis

Molecular dynamics (MD) simulations provide a powerful approach to understanding the dynamic nature of molecules and their interactions over time. For Deoxycorticosterone 21-glucoside, MD simulations can elucidate its conformational landscape, revealing the different shapes the molecule can adopt and the flexibility of its structure. This is particularly important as the conformation of a ligand can significantly impact its binding to a receptor.

Studies on the parent compound, 11-deoxycorticosterone, have shown that the flexibility of its steroid rings is a key determinant of its biological activity. nih.gov Specifically, the flexibility in both rings A and C is associated with its mixed glucocorticoid and mineralocorticoid functions. nih.gov The addition of the bulky and flexible glucoside group at the C21 position is expected to introduce additional conformational variability.

An MD simulation would track the atomic movements of Deoxycorticosterone 21-glucoside over time, allowing for the analysis of key structural parameters. One such parameter is the Root Mean Square Deviation (RMSD), which measures the average deviation of the atoms of the molecule from a reference structure, providing insight into its structural stability. While specific RMSD values from MD simulations of Deoxycorticosterone 21-glucoside are not available, a typical simulation of a steroid-receptor complex would aim to see the RMSD of the ligand stabilize over the simulation time, indicating that it has reached a stable binding pose.

The conformational landscape of the glycosidic bond linking the glucose to the steroid core is another critical aspect that can be explored through MD simulations. The orientation of the glucose moiety relative to the steroid can influence how the entire molecule fits into the binding pocket of a receptor and can affect its solubility and interactions with surrounding water molecules.

The following table outlines the key parameters that would be analyzed in a molecular dynamics simulation of Deoxycorticosterone 21-glucoside to understand its conformational landscape.

Simulation ParameterDescriptionExpected Insights
Root Mean Square Deviation (RMSD)Measures the average displacement of atoms for a particular frame with respect to a reference frame.Indicates the structural stability of the molecule over the simulation period.
Radius of Gyration (Rg)Represents the root mean square distance of the atoms of the molecule from their common center of mass.Provides information about the compactness of the molecule's conformation.
Dihedral Angle AnalysisMonitors the rotation around specific chemical bonds, such as the glycosidic bond.Reveals the preferred orientations of the glucose moiety relative to the steroid core.
Hydrogen Bond AnalysisTracks the formation and breaking of hydrogen bonds between the ligand and solvent or receptor.Elucidates the role of the glucoside's hydroxyl groups in molecular interactions.

Advanced Research Perspectives and Future Directions in Deoxycorticosterone 21 Glucoside Research

Elucidation of Novel Biological Roles and Signaling Mechanisms

While the parent compound, deoxycorticosterone (DOC), is known for its role as a precursor to aldosterone (B195564) and its inherent mineralocorticoid activity, the precise biological functions of its glucosylated form remain largely unexplored. wikipedia.org Future research will focus on uncovering the unique roles of Deoxycorticosterone 21-glucoside. Glycosylation can significantly alter a steroid's properties, including its solubility, stability, and interaction with receptors. nih.gov

A key area of investigation is its potential neuroprotective activity. Research on the related compound, corticosterone (B1669441) 21-glucoside, has demonstrated greater neuroprotective effects against oxidative stress-induced cell death compared to its non-glycosylated counterpart, corticosterone. nih.gov This suggests that the glucose moiety may confer unique protective properties. Future studies will likely investigate whether Deoxycorticosterone 21-glucoside exhibits similar or other distinct neuroprotective or neuromodulatory functions.

Furthermore, the signaling mechanisms of Deoxycorticosterone 21-glucoside are a critical area for future research. It is important to determine whether it acts as a pro-hormone, being converted back to deoxycorticosterone by glycosidases at target tissues, or if it has its own specific receptors and signaling pathways. Identifying these pathways will be crucial to understanding its physiological and potential pathophysiological roles.

Discovery and Characterization of Undiscovered Glycosyltransferases and Glycosidases in Steroid Metabolism

The formation and breakdown of Deoxycorticosterone 21-glucoside are catalyzed by specific enzymes: glycosyltransferases and glycosidases, respectively. nih.govnih.gov A significant research frontier is the discovery and characterization of the specific enzymes responsible for the 21-O-glucosylation of deoxycorticosterone in vivo.

Glycosyltransferases, particularly UDP-glycosyltransferases (UGTs), are a large family of enzymes that transfer sugar moieties to various substrates, including steroids. acs.orgwikipedia.org While some UGTs with activity towards steroids have been identified, the specific enzymes that selectively target the C-21 hydroxyl group of deoxycorticosterone are not well-defined. acs.orgnih.gov Future work will involve mining genomes and proteomes from various organisms to identify novel UGTs with high specificity and efficiency for producing Deoxycorticosterone 21-glucoside.

Similarly, the glycosidases that hydrolyze the glycosidic bond of Deoxycorticosterone 21-glucoside to release the active hormone are also of great interest. nih.govmdpi.com The tissue-specific expression and regulation of these glycosidases could provide a mechanism for localized control of mineralocorticoid activity. Characterizing these enzymes will be essential for understanding the metabolic fate and activation of this steroid glucoside. nih.gov

Enzyme ClassFunction in Steroid MetabolismResearch Focus
Glycosyltransferases (UGTs) Catalyze the addition of a glucose moiety to the steroid, forming the glucoside.Discovery of novel UGTs with high specificity for the 21-hydroxyl group of deoxycorticosterone.
Glycosidases Catalyze the hydrolysis of the glycosidic bond, releasing the active steroid.Identification and characterization of specific glycosidases that act on Deoxycorticosterone 21-glucoside.

Engineering of Biocatalysts for Enhanced and Targeted Glycodiversification

The enzymatic synthesis of steroid glycosides offers significant advantages over chemical methods in terms of regio- and stereoselectivity. nih.gov A promising area of research is the engineering of biocatalysts, primarily glycosyltransferases, for enhanced and targeted glycodiversification. nih.gov This involves modifying the enzymes to improve their catalytic efficiency, alter their substrate specificity, or even introduce new functionalities.

Directed evolution and structure-based protein engineering are powerful tools being used to create mutant enzymes with desired properties. acs.orgnih.gov For example, researchers have successfully engineered glycosyltransferases to accept a broader range of sugar donors, allowing for the synthesis of novel steroid glycosides with different sugar moieties. acs.org This "glycodiversification" can lead to the creation of new molecules with potentially improved pharmacological properties. nih.govnih.gov

Future efforts will likely focus on developing biocatalysts that can efficiently synthesize Deoxycorticosterone 21-glucoside and its analogs on a preparative scale, which is essential for further biological testing and potential therapeutic development.

Engineering StrategyGoalPotential Outcome
Directed Evolution Generate enzyme variants with improved catalytic activity and stability.More efficient and cost-effective production of Deoxycorticosterone 21-glucoside.
Structure-Based Mutagenesis Modify the enzyme's active site to accept different sugar donors or steroid acceptors.Creation of novel Deoxycorticosterone 21-glucoside analogs with diverse sugar moieties.
Substrate Engineering Use promiscuous enzymes to glycosylate a variety of steroid precursors.Expansion of the library of steroid glycosides for screening and drug discovery.

Integration of Advanced Omics Technologies (e.g., Glycomics, Metabolomics) for Comprehensive Profiling

To gain a comprehensive understanding of the role of Deoxycorticosterone 21-glucoside in biological systems, it is essential to integrate advanced "omics" technologies. nih.gov Metabolomics, the large-scale study of small molecules, can be used to profile the complete spectrum of steroids and their metabolites, including glucosides, in various biological samples. researchgate.net This can help to identify novel pathways of steroid metabolism and to understand how these pathways are altered in disease states.

Glycomics, the study of the complete set of sugars and carbohydrates (the glycome) in an organism, is also crucial. nih.gov By combining glycomic and metabolomic approaches, researchers can correlate changes in the glycome with alterations in steroid glucoside levels, providing insights into the regulatory mechanisms governing steroid glycosylation. Advanced analytical techniques such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are indispensable for these studies. nih.gov

Rational Design and Synthesis of Deoxycorticosterone 21-glucoside Analogs for Structure-Activity Relationship Studies

The rational design and synthesis of analogs of Deoxycorticosterone 21-glucoside are key to performing detailed structure-activity relationship (SAR) studies. nih.gov By systematically modifying the steroid backbone, the glucose moiety, or the linkage between them, researchers can probe the structural requirements for biological activity.

For example, analogs with different sugars at the 21-position can be synthesized to determine the influence of the carbohydrate on receptor binding and signaling. Similarly, modifications to the steroid nucleus can help to identify the key functional groups responsible for its activity. This information is invaluable for the design of new compounds with enhanced potency, selectivity, or improved pharmacokinetic properties. Chemical synthesis of such analogs, while challenging, provides access to a wide range of novel structures for biological evaluation. nih.gov

Contributions to the Understanding of Steroid Hormonal Regulation and Intermediary Metabolism

Research into Deoxycorticosterone 21-glucoside will undoubtedly contribute to a broader understanding of steroid hormonal regulation and intermediary metabolism. wikipedia.org The glycosylation of steroids represents a significant, yet not fully understood, layer of metabolic control. nih.gov It may serve to inactivate hormones, facilitate their transport and excretion, or create a reservoir of hormone precursors that can be reactivated locally.

By studying the enzymes that synthesize and degrade Deoxycorticosterone 21-glucoside, and by elucidating its biological effects, scientists can gain deeper insights into the intricate network that governs steroid hormone homeostasis. This knowledge could have implications for understanding and potentially treating a variety of endocrine disorders and other diseases where steroid regulation is implicated. The hormonal control of glycosyltransferases and glycosidases appears to be an ancient regulatory mechanism that plays an important role in development and disease. nih.gov

Q & A

Q. What controls are essential when studying Deoxycorticosterone 21-glucoside in cell-based assays?

  • Controls :
  • Solvent Controls : DMSO (≤0.1%) to rule out vehicle effects.
  • Glucoside Stability : Include β-glucosidase inhibitors (e.g., conduritol B epoxide) to prevent hydrolysis .
  • Receptor Specificity : Co-treat with receptor antagonists (e.g., RU486 for glucocorticoid receptors) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.